

Physical and chemical properties of Aminoacetamidine dihydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Aminoacetamidine dihydrochloride

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Aminoacetamidine Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for **Aminoacetamidine Dihydrochloride** is not readily available in public scientific literature. This guide provides a comprehensive overview based on the well-established physical and chemical properties of analogous simple amidines and their hydrochloride salts.

Introduction

Aminoacetamidine, also known as glycinamidine or 2-aminoethanimidamide, is the simplest alpha-amino amidine. As a dihydrochloride salt, it is expected to be a more stable and water-soluble form. The amidine functional group is a key structural motif in many biologically active compounds, recognized for its strong basicity and ability to participate in hydrogen bonding.^[1]^[2] This makes **aminoacetamidine dihydrochloride** a molecule of interest for researchers in medicinal chemistry and drug development as a potential building block or pharmacophore.

Physicochemical Properties

Quantitative data for **Aminoacetamidine Dihydrochloride** is not available. The following table summarizes expected properties based on the structural analogue, 2-amino-N-(2-

aminoethyl)acetamide dihydrochloride, and general knowledge of similar small organic molecules.[3]

Property	Expected Value/Information	Source/Justification
Molecular Formula	$C_2H_9Cl_2N_3$	Based on the structure of aminoacetamidine with two hydrochloride counter-ions.
Molecular Weight	146.02 g/mol	Calculated from the molecular formula.
Appearance	White to off-white crystalline solid	Typical appearance for simple amine hydrochloride salts.[4][5]
Melting Point	>200 °C (with decomposition)	Expected for a small molecule dihydrochloride salt. Specific value is not available.
Boiling Point	Not applicable (decomposes)	Salts of small organic molecules typically decompose before boiling.
Solubility	Highly soluble in water. Soluble in polar protic solvents like ethanol and methanol. Sparingly soluble to insoluble in non-polar organic solvents.	The dihydrochloride salt form significantly increases polarity and water solubility.[6][7] DMSO is also a likely solvent.[7]
pKa	The amidine group is expected to have a pKa in the range of 10-12. The primary amine is expected to have a pKa around 8-9.	Amidines are strong bases, with pKa values generally ranging from 5-12.[1][8] The specific value is influenced by the electron-donating amino group.
Stability	The dihydrochloride salt is expected to be more stable than the free base. Amidine salts can be susceptible to hydrolysis, especially at extreme pH and elevated	Amine salts are generally more stable and less prone to oxidation than the corresponding free bases.[9]

temperatures. Should be
stored in a cool, dry place.

Chemical Synthesis: Experimental Protocol

The most common method for the synthesis of unsubstituted amidines is the Pinner reaction.^[1]
^[2] The following is a generalized experimental protocol for the synthesis of an amidine hydrochloride from a nitrile.

Reaction: Pinner Synthesis of **Aminoacetamidine Dihydrochloride**

Principle: The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ether salt (Pinner salt), which is then reacted with ammonia to yield the amidine.

Materials:

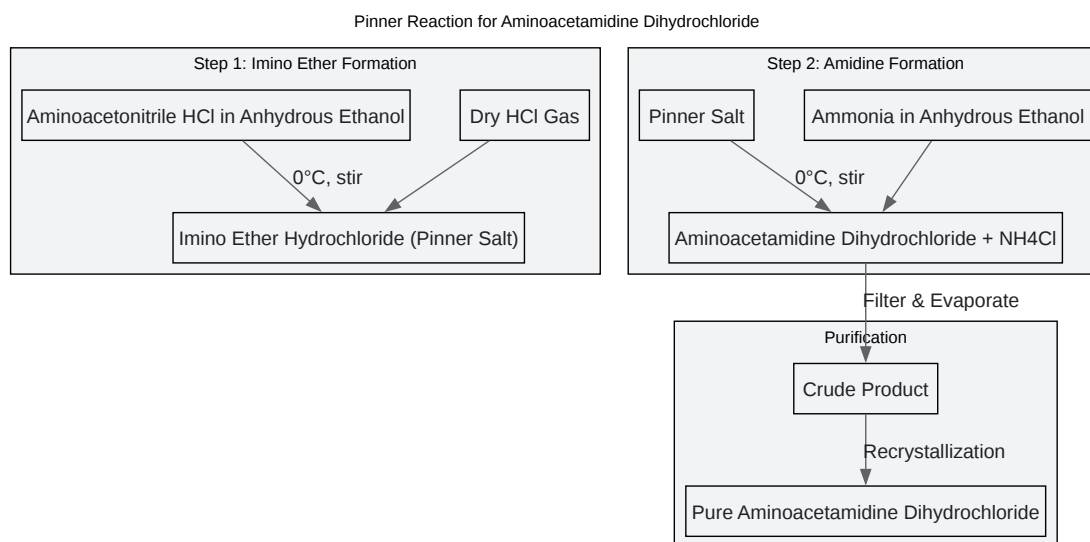
- Aminoacetonitrile hydrochloride
- Anhydrous ethanol
- Dry hydrogen chloride gas
- Anhydrous diethyl ether
- Ammonia gas or a saturated solution of ammonia in anhydrous ethanol

Procedure:

- Formation of the Imino Ether Hydrochloride (Pinner Salt):
 - A solution of aminoacetonitrile hydrochloride in anhydrous ethanol is cooled to 0°C in an ice bath.
 - Dry hydrogen chloride gas is bubbled through the solution until saturation.
 - The reaction mixture is stirred at 0°C for several hours and then allowed to stand at a low temperature (e.g., 4°C) for an extended period (24-48 hours) to allow for the precipitation of the imino ether hydrochloride.

- The precipitated Pinner salt is collected by filtration, washed with anhydrous diethyl ether, and dried under vacuum.
- Formation of the Amidine Dihydrochloride:
 - The dried imino ether hydrochloride is suspended in a saturated solution of ammonia in anhydrous ethanol at 0°C.
 - The mixture is stirred at a low temperature for several hours.
 - The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy (disappearance of the imino ether peak).
 - Upon completion, the ammonium chloride byproduct is filtered off.
 - The filtrate containing the product is concentrated under reduced pressure to yield the crude **Aminoacetamidine Dihydrochloride**.
 - The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.

Workflow of the Pinner Synthesis

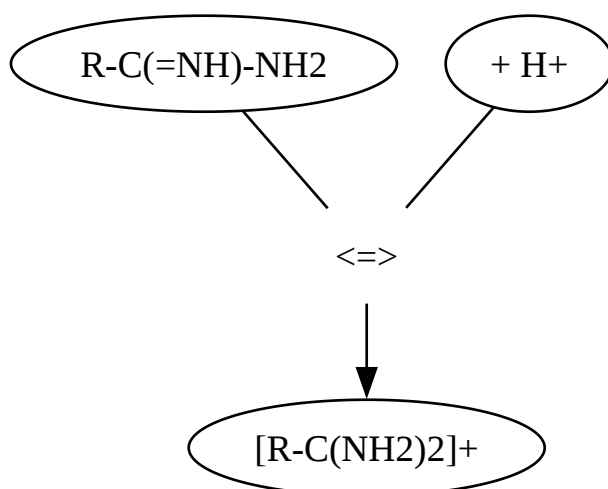


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Caption: Workflow for the Pinner synthesis of **Aminoacetamidine Dihydrochloride**.

Chemical Properties and Reactivity

- **Basicity and Protonation:** The amidine group is strongly basic due to the resonance stabilization of the resulting amidinium cation upon protonation of the imino nitrogen.^[1] The presence of a second basic center, the alpha-amino group, means that in strongly acidic conditions, the molecule will exist as a dication.



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- To cite this document: BenchChem. [Physical and chemical properties of Aminoacetamidine dihydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2979834#physical-and-chemical-properties-of-aminoacetamidine-dihydrochloride\]](https://www.benchchem.com/product/b2979834#physical-and-chemical-properties-of-aminoacetamidine-dihydrochloride)

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